Cgs 9895

Description

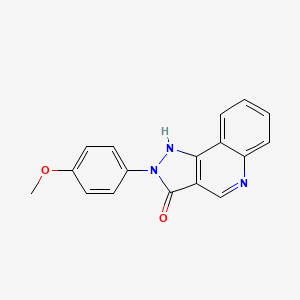

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-17(21)14-10-18-15-5-3-2-4-13(15)16(14)19-20/h2-10,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHGIXILGYJOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80998971 | |

| Record name | 2-(4-Methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77779-50-1 | |

| Record name | CGS 9895 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077779501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003171322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEN7HT4FPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Molecular Pharmacology and Receptor Interactions of Cgs 9895

Characterization of Distinct Binding Sites on GABA(A) Receptors

Extracellular α+/β- Interface: A Novel Modulatory Site

Independence from the Classical Benzodiazepine (B76468) Binding Site

Historically, CGS 9895 was recognized for its high affinity for the classical benzodiazepine binding site on GABAA receptors wikipedia.orgmims.com. However, subsequent detailed investigations revealed a nuanced interaction profile. At nanomolar concentrations, this compound acts as an antagonist or null modulator at the high-affinity benzodiazepine binding site, which is situated at the α+/γ2− interface wikipedia.orgmims.comabertay.ac.ukuni.luprobes-drugs.org. Crucially, its positive allosteric modulation of GABA-induced currents occurs at higher, micromolar concentrations, through a separate and distinct binding site: the α+/β− interface wikipedia.orgmims.comprobes-drugs.orgwikidoc.org. This functional independence from the classical benzodiazepine site is further underscored by the observation that the modulatory effects of this compound are not inhibited by Ro15-1788, a known benzodiazepine site antagonist wikipedia.org.

Transmembrane Domain (TMD) Modulatory Sites

Beyond its well-characterized extracellular binding at the α+/β− interface, evidence indicates that GABAA receptors possess additional modulatory sites for this compound located within their transmembrane domain (TMD) wikidata.orgmims.comnih.govmims.comfishersci.ca. These TMD sites are functionally and structurally distinct from the extracellular binding interfaces mims.comfishersci.ca. Pyrazoloquinolines, including this compound, are known for their promiscuity, interacting with multiple binding sites across the receptor, which can include the ECD α+/γ−, ECD α+/β−, and TMD β+/α− interfaces, with potential interactions at other TMD interfaces as well fishersci.ca.

Evidence for Additional Modulatory Interfaces within the TMD

Specific mutations within the TMD have been shown to alter this compound's efficacy. For instance, the β3N265S mutation (N290S in some nomenclatures) leads to a reduction in this compound efficacy, particularly when comparing α1β1 receptors to α1β3 receptors mims.com. Further investigations have explored the influence of homologous positions at TMD β2+(N265I), α1+(S269I), and γ2+(S280I), reinforcing the concept of multi-site modulation by this compound mims.comwikidoc.org.

Molecular Determinants of this compound Binding and Efficacy

The modulatory effects of this compound on GABAA receptors are highly dependent on the specific α and β subunit types that constitute the receptor interface wikipedia.orgmims.comguidetopharmacology.org. Extensive mutational studies have been instrumental in pinpointing key amino acid residues that are critical for this compound's binding and subsequent modulation mims.commims.comwikidoc.orgnih.gov.

Identification and Role of Key Amino Acid Residues in Binding Pockets

The α+/β− interface has been definitively identified as a novel drug binding site for this compound mims.comscribd.comabertay.ac.uk. Research employing steric hindrance procedures, involving the covalent labeling of cysteines introduced at specific positions within the binding pocket (e.g., α1V211C and β3Q64C), demonstrated a clear inhibition of this compound's effects, thereby confirming the involvement of these residues in its binding mims.com.

Significance of α1Y209 in this compound Modulation

A pivotal amino acid residue identified in the modulation by this compound is α1Y209 (corresponding to Tyr210 in human receptors). This residue, located at the extracellular α+/β− subunit interface, has been established as a key determinant for the positive allosteric modulation of the GABAA receptor by this compound wikidata.orgmims.comwikidoc.orgnih.govwikidoc.org. Characterization of the interaction between α1Y209 and this compound, along with studies involving various structural analogs, has allowed for a tentative positioning of this compound relative to this residue wikidata.orgnih.gov. However, it is noteworthy that not all structural analogs of this compound exhibit sensitivity to mutations at the α1Y209 residue, suggesting subtle differences in their interaction mechanisms wikidata.orgnih.gov.

Impact of β3N41R and Other Critical Residue Mutations

Beyond α1Y209, other critical amino acid residues significantly influence this compound's binding and efficacy. The β3N41R mutation, involving the substitution of asparagine with arginine at position 41 in the β3 subunit, has been employed to probe its impact on compound efficacy. This mutation has demonstrated an effect on the subtype-specific potency and efficacy of various ligands mims.com.

Furthermore, introducing γ2 residues into the β3 complementary face, specifically the β3Q64A mutation, has been shown to dramatically increase the potency of this compound, resulting in a 40-fold enhancement in α1β3Q64A mutant receptors mims.comabertay.ac.uk. Another important mutation, β3N265S (N290S in some nomenclatures), has been linked to a reduction in this compound efficacy, particularly in α1β1 receptors compared to α1β3 mims.com. Comprehensive mutational analyses across multiple TMD binding sites, including β2+(N265I), α1+(S269I), and γ2+(S280I), further support the complex, multi-site mechanism by which this compound modulates GABAA receptor function mims.comwikidoc.org.

Table 1: Key Amino Acid Residue Mutations and Their Impact on this compound Modulation

| Mutation Site | Subunit Interface | Observed Impact on this compound Modulation | Reference |

| α1Y209 | Extracellular α+/β− | Key residue for positive allosteric modulation; mutation affects modulation. | wikidata.orgmims.comwikidoc.orgnih.govwikidoc.org |

| β3N41R | β3 complementary face | Impacts subtype-specific potency and efficacy. | mims.com |

| β3Q64A | β3 complementary face | 40-fold increase in this compound potency in α1β3Q64A mutant receptors. | mims.comabertay.ac.uk |

| β3N265S (N290S) | Transmembrane Domain | Leads to loss of this compound efficacy (e.g., in α1β1 vs. α1β3). | mims.com |

| β2+(N265I) | Transmembrane Domain | Probed for influence on efficacy, indicating TMD involvement. | mims.comwikidoc.org |

| α1+(S269I) | Transmembrane Domain | Probed for influence on efficacy, indicating TMD involvement. | mims.comwikidoc.org |

| γ2+(S280I) | Transmembrane Domain | Probed for influence on efficacy, indicating TMD involvement. | mims.comwikidoc.org |

| α1V211C, β3Q64C | Extracellular α+/β− | Covalent labeling inhibits this compound effects. | mims.com |

Subunit-Dependent Allosteric Modulation Profiles

The allosteric modulation profile of this compound is highly sensitive to the subunit composition of the GABAA receptor. This compound is recognized as the first prototype of drugs that mediate benzodiazepine-like modulatory effects via the α+β− interface of GABAA receptors. nih.govcapes.gov.brjneurosci.orgnih.gov This binding site is homologous to the benzodiazepine binding site located at the α+γ− interface. nih.govcapes.gov.brguidetopharmacology.org

The type of alpha subunit present in the GABAA receptor significantly dictates the potency and efficacy of this compound's modulatory action. At nanomolar concentrations, this compound acts as an antagonist at the benzodiazepine binding site of receptors containing α1β3γ2, α2β3γ2, or α5β3γ2 subunits. nih.gov However, at similar nanomolar concentrations, it exhibits a weak positive allosteric modulatory effect at the benzodiazepine site of α3β3γ2 receptors. nih.gov

When considering its action at the α+β− interface, this compound demonstrates a strong enhancement of GABA-induced currents in α1β3 receptors, with reported enhancements up to 400% at 10 μM and up to 600% at 30 μM (at GABA EC3). nih.govjneurosci.org While it also modulates other αxβ3 receptor combinations, its effects at 10 μM were significantly different for α1β3 receptors compared to α2β3, α3β3, and α5β3 receptors, indicating a preferential modulation of the α1 subtype at this interface. nih.govjneurosci.org Research has identified the α1 Y209 residue at the α+/β- interface as a key determinant for the positive allosteric modulation by this compound. nih.govresearchgate.netfrontiersin.org

Table 1: Influence of Alpha Subunit Isoforms on this compound Modulation of GABAA Receptors

| GABAA Receptor Subtype | This compound Concentration | Modulatory Effect on GABA-induced Current | Primary Binding Site(s) for Observed Effect | Source |

| α1β3 | 10 μM | Up to 400% enhancement (GABA EC | α+β− interface | nih.govjneurosci.org |

| α1β3 | 30 μM | Up to 600% enhancement (GABA EC | α+β− interface | nih.govjneurosci.org |

| α2β3 | 10 μM | Less pronounced enhancement than α1β3 | α+β− interface | nih.govjneurosci.org |

| α3β3 | 10 μM | Less pronounced enhancement than α1β3 | α+β− interface | nih.govjneurosci.org |

| α5β3 | 10 μM | Less pronounced enhancement than α1β3 | α+β− interface | nih.govjneurosci.org |

| α1β3γ2 | Nanomolar | No modulation | Benzodiazepine binding site (antagonist) | nih.govnih.gov |

| α1β3γ2 | Micromolar | Comparable enhancement to α1β3 | α+β− interface | nih.govnih.govjneurosci.org |

| α2β3γ2 | Nanomolar | Antagonist | Benzodiazepine binding site | nih.gov |

| α3β3γ2 | Nanomolar | Weak positive allosteric modulator | Benzodiazepine binding site | nih.gov |

| α5β3γ2 | Nanomolar | Antagonist | Benzodiazepine binding site | nih.gov |

The beta subunit type also plays a critical role in shaping the this compound effect at the α+β− interface. Experiments have indicated that the modulatory effect of this compound is dependent on the specific beta subunit types forming this interface. nih.govcapes.gov.brjneurosci.orgresearchgate.netnih.govnih.govscispace.com Specifically, this compound preferentially modulates GABAA receptors containing β2 or β3 subunits. researchgate.net Its allosteric modulation of GABA-induced currents is significantly weaker at receptors containing β1 subunits when compared to those containing β2 or β3 subunits. nih.govjneurosci.org

Table 2: Differential Effects Based on Beta Subunit Types on this compound Modulation (at 10 μM this compound, GABA EC3)

| GABAA Receptor Subtype | Modulatory Effect on GABA-induced Current | Source |

| α1β1 | Weaker potentiation compared to α1β2/α1β3 | nih.govnih.govjneurosci.org |

| α1β2 | Stronger potentiation compared to α1β1 | nih.govnih.govjneurosci.org |

| α1β3 | Stronger potentiation compared to α1β1 | nih.govnih.govjneurosci.org |

The presence of gamma subunits, particularly the γ2 subunit, confers benzodiazepine sensitivity and high-affinity pyrazoloquinoline binding to GABAA receptors. frontiersin.org At nanomolar concentrations, this compound acts as an antagonist at the benzodiazepine binding site (α+γ− interface) of γ2-containing receptors such as α1β3γ2, α2β3γ2, and α5β3γ2. nih.govnih.gov However, it acts as a weak positive allosteric modulator at the benzodiazepine site of α3β3γ2 receptors. nih.gov

Crucially, the positive allosteric modulatory effect of this compound via the α+β− interface is observed in both αβ and αβγ receptors, with comparable enhancement of GABA-induced currents. nih.govresearchgate.netcapes.gov.brjneurosci.orgnih.govjneurosci.org This indicates that the presence of the gamma subunit does not significantly alter this compound's efficacy at this specific binding site.

Iii. Structure Activity Relationships Sar of Cgs 9895 and Its Analogues

Elucidating the Effects of Structural Modifications on Functional Selectivity

CGS 9895, identified as 2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one, exhibits a unique pharmacological profile, acting as a null modulator (antagonist) at the high-affinity benzodiazepine (B76468) binding site (located at the α+/γ− interface) while simultaneously enhancing GABA-induced currents via a novel drug binding site situated at the extracellular α+/β− interface of GABAA receptors. nih.govwikidoc.orgfishersci.cawikipedia.org This dual action distinguishes this compound from conventional benzodiazepines. Structurally, this compound is a pyrazoloquinoline, a class of compounds known for their interaction with GABAA receptors. nih.govnih.gov

Subtle modifications to the pendant groups attached to the pyrazoloquinoline scaffold can significantly alter the pharmacological profile of these compounds, as exemplified by the CGS series, which includes CGS 8216, CGS 9896, and this compound. nih.gov For instance, the permutation of a hydrogen atom to a methoxy (B1213986) or a chlorine group can dramatically change the observed behavioral pharmacology. nih.gov this compound itself has been shown to possess anxiolytic and weak anticonvulsant activity without inducing sedation, muscle relaxation, or motor impairments, a profile distinct from many benzodiazepines. nih.govnih.gov

Studies investigating structural analogues of this compound have provided detailed insights into the impact of specific modifications:

Pyrazoloquinoline Nucleus Substitutions : A single substitution at position-8 of the pyrazoloquinoline nucleus demonstrated minimal effect on affinity or selectivity. nih.gov Conversely, substitution at position-7 led to an approximate tenfold decrease in affinity, while selectivity remained largely unaffected. nih.gov

Substitutions at Position-4' : Modifications at position-4' generally had little impact on affinity but were observed to enhance α2 selectivity. nih.gov When a bromine atom was held constant at position-7, substitution at position-4' resulted in a further decrease in affinity by about one order of magnitude. nih.gov

Electrostatic Potential and Frontier Molecular Orbitals : The electrostatic potential near the ligands' terminal substituent has been correlated with binding selectivity toward the R5β2γ2 versus R1β2γ2 isoform of GABAA receptors. nih.gov Furthermore, the fragment length and frontier molecular orbital energetics were found to correlate with a compound's influence on electrophysiological activity. nih.gov

While specific substitution patterns can lead to high functional selectivity for certain receptor subtypes, clear and universal structure-activity relationship rules are still emerging from ongoing research. wikipedia.orguni.lu For example, compound 5, an analogue of this compound, exhibited a subtype profile reminiscent of this compound, whereas compound 9 (a m-carboxy compound) acted as a negative modulator at several subtypes. nih.gov The presence of a γ2 subunit can also influence efficacy, as seen with CGS 9896, where its introduction potentiated efficacy twofold in α2β3-containing receptors. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Analyses for Binding and Efficacy

Quantitative Structure-Activity Relationship (QSAR) analyses are instrumental in establishing mathematical relationships between chemical structure and biological activity, enabling the prediction of compound behavior and guiding molecular design. In the context of this compound and its analogues, QSAR studies have been applied to elucidate the determinants of binding and efficacy at GABAA receptors.

A foundational approach involved the development of a 3D-pharmacophore derived from a diverse set of benzodiazepine receptor (BDZR) ligands. This pharmacophore served as a basis for subsequent multivariate discriminant, fragment, and 3D-QSAR analyses. nih.gov These analyses aimed to identify the chemical features crucial for selective binding and activation of specific GABAA receptor isoforms, such as R5β2γ2 and R1β2γ2. nih.gov

More specifically, QSAR analysis has been applied to pyrazoloquinolinones and pyrazolopyridinones, including 20 of 32 structural analogues of this compound, to understand how variations in their chemical structure influence potency at the α1+β3- binding site. nih.gov These studies revealed that certain structural characteristics are favorable for potency at this interface:

Lipophilic Substituents : The presence of lipophilic substituents at position R8 (located on ring A of the pyrazoloquinoline core) was found to be advantageous for enhancing α1+/β3- potency. guidetopharmacology.org

Electron-Withdrawing Moieties : Similarly, electron-withdrawing groups at the R'4 position (on ring D) were identified as beneficial for improving α1+/β3- potency. guidetopharmacology.org

Beyond traditional QSAR, techniques such as comparative molecular field analysis (CoMFA) have been employed to explore the quantitative relationships between the three-dimensional structure of pyrazolo[4,3-c]quinolin-3-ones and their biological activities. wikipedia.org These computational methods provide a deeper understanding of the molecular interactions driving ligand binding and modulation.

Application of Computational Chemistry for Ligand Design and Optimization

Computational chemistry plays a pivotal role in modern drug discovery, offering powerful tools for the design and optimization of ligands like this compound and its analogues. Computer-aided drug design (CADD), cheminformatics, and advanced data analysis applications are integral to this process, contributing valuable scientific insights and potentially reducing research and development timelines and costs. wikidoc.org

Structure-guided computational methods have been extensively utilized to predict various binding modes for pyrazoloquinolinones within GABAA receptors. wikipedia.orguni.luguidetoimmunopharmacology.org These methods are particularly useful when experimental structures of ligand-receptor complexes are unavailable. Key computational techniques applied include:

Pharmacophore Matching : For ligand-bound pockets, pharmacophore matching offers a rapid throughput approach to identify compounds with similar chemical features that are essential for binding. wikipedia.orgguidetoimmunopharmacology.org

Computational Docking : When binding sites are in an apo (unbound) state, computational docking is employed to predict how ligands interact with the receptor, identifying favorable binding poses and estimating binding affinities. wikipedia.orgguidetoimmunopharmacology.org

Homology Modeling : This technique is used to construct three-dimensional models of proteins based on their amino acid sequences and the known structures of related proteins. For GABAA receptors, homology modeling has been crucial for understanding potential selectivity issues among different isoforms. wikidoc.org

Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) : This approach is used to estimate the binding affinity of ligand-receptor complexes and to quantitatively evaluate minimized complexes. mims.com

Structure-Based Protocols : Integrating ligand bioactivity information during the assessment of docking poses is a sophisticated structure-based protocol that helps in defining robust binding hypotheses for pyrazoloquinolinones at interfaces like the α1+/β3- site. mims.com This integration ensures that computational predictions are consistent with experimental observations.

Ligand Optimization : Computational methods are also applied to optimize ligands by predicting and improving various properties and binding affinities, thereby guiding the synthesis of new compounds with desired pharmacological profiles. fishersci.ca

These computational approaches enable researchers to explore vast chemical spaces, prioritize compounds for synthesis, and refine molecular structures to achieve optimal binding characteristics and functional selectivity at specific GABAA receptor subtypes.

Design and Synthesis of Pyrazoloquinoline Derivatives with Tuned Pharmacological Profiles

The understanding derived from SAR and QSAR studies has directly informed the design and synthesis of novel pyrazoloquinoline derivatives with finely tuned pharmacological profiles. The CGS series, including this compound, CGS 9896, and CGS 8216, serves as a prime example of how modest structural changes can lead to significant shifts in pharmacological activity, ranging from agonist to antagonist properties. nih.gov

Pyrazoloquinolinones and pyrazolopyridinones are recognized as a prototype class of drugs capable of mediating benzodiazepine-like modulatory effects via the α+/β− interface of GABAA receptors. wikipedia.org This recognition has spurred efforts to synthesize new compounds that selectively target this novel binding site.

Recent synthetic endeavors have focused on designing and producing 3-(hetero)arylpyrazolo[1,5-a]quinazoline and 3-(hetero)aroylpyrazolo[1,5-a]quinazoline 8-methoxy substituted derivatives. nih.govwikipedia.org These synthetic strategies involved modifications such as shortening or completely removing the linker between the 3-(hetero)aryl ring and the pyrazoloquinazoline core. nih.govwikipedia.org

The pharmacological evaluation of these newly synthesized compounds has yielded promising results:

Diverse Modulatory Effects : Some derivatives exhibited opposing modulatory effects on GABAA receptors. For instance, certain compounds acted as partial agonists, enhancing chloride currents, while others functioned as inverse partial agonists, reducing them. nih.gov

Potency : Among the synthesized compounds, 3-(4-methoxyphenylcarbonyl)-8-methoxy-4,5-dihydropyrazolo[1,5-a] quinazoline (B50416) (compound 11d) was identified as a highly potent derivative, achieving maximal activity at 1 µM and enhancing chloride currents at concentrations as low as 0.01 µM. nih.gov

Null Modulators as Tools : The discovery of compounds acting as null modulators at the α+/β− site is particularly significant. For example, compound 6g, a null modulator at α1β2γ2L receptors, demonstrated the ability to antagonize the effects of full agonists like diazepam and the potentiation induced by this compound at the α+/β− site. nih.govwikipedia.org The identification of such null modulators provides invaluable tools for further research into this binding site and for the potential development of new therapeutic agents. wikipedia.org

The ongoing design and synthesis efforts are driven by the goal of achieving high functional selectivity for specific GABAA receptor subtypes through precise substitution patterns, thereby minimizing off-target effects and maximizing therapeutic potential. wikipedia.orguni.lu

Iv. Functional Characterization and Preclinical Pharmacological Profiles

Electrophysiological Analysis of GABA(A) Receptor Modulation

CGS 9895 has been identified as a significant modulator of GABA(A) receptor function, primarily through electrophysiological analyses that reveal its capacity to potentiate GABA-induced chloride currents. This modulation occurs via a binding site distinct from the classical benzodiazepine (B76468) site.

In vitro studies, particularly those utilizing Xenopus laevis oocytes expressing recombinant GABA(A) receptors, have demonstrated that this compound acts as a positive allosteric modulator, enhancing GABA-induced chloride currents mdpi.comnih.gov. This potentiation is notably observed at a novel binding site located at the extracellular α+/β− interface of the receptor, often referred to as a "non-traditional" benzodiazepine site mdpi.comnih.govnih.govresearchgate.netcapes.gov.brunivie.ac.at. Unlike classical benzodiazepines, the modulatory effects of this compound are evident even in GABA(A) receptors lacking the γ subunit, such as α1β2 and α1β3 subtypes, indicating a γ-independent mechanism of action mdpi.comnih.govjneurosci.orgjneurosci.orgsemanticscholar.org.

For instance, at a concentration of 30 µM, this compound significantly enhanced GABA-induced currents. When measured at GABA EC3 (a GABA concentration eliciting 3% of the maximal GABA current), this compound stimulated currents in α1β3 receptors to 615 ± 61% and in α1β3γ2 receptors to 660 ± 49% jneurosci.org. At GABA EC20 (a GABA concentration eliciting 20% of the maximal GABA current), the stimulation was 262 ± 5% for α1β3 and 349 ± 22% for α1β3γ2 receptors jneurosci.org. These findings highlight its ability to augment GABAergic transmission. Furthermore, this compound induces a leftward shift in the GABA concentration-response curve, signifying an increase in the apparent affinity of GABA for its receptor nih.govjneurosci.org. The α1 Y209 residue, situated at the α+/β− interface, has been identified as a critical determinant for the modulatory action of this compound nih.gov.

The functional profile of this compound is concentration-dependent and exhibits subtype selectivity. At nanomolar concentrations, this compound functions as an antagonist at the high-affinity classical benzodiazepine binding site nih.govresearchgate.netcapes.gov.brjneurosci.org. However, at micromolar concentrations, its primary action shifts to positive allosteric modulation via the α+/β− interface nih.govresearchgate.netcapes.gov.brjneurosci.orgjneurosci.org.

Studies have investigated the concentration-response relationships of this compound across various GABA(A) receptor subtypes. The potentiation effects of this compound on GABA-induced currents vary depending on the specific α and β subunit composition of the receptor researchgate.netcapes.gov.brjneurosci.org. For example, the effects of 10 µM this compound were significantly different for α1β3 receptors compared to other αβ3 subtypes (p < 0.01) jneurosci.org. While this compound did not modulate GABA-induced currents at nanomolar concentrations in α1β3γ2 receptors, it produced comparable current enhancements in both α1β3 and α1β3γ2 receptors at micromolar concentrations nih.govjneurosci.orgjneurosci.org. The stimulation of α1β3 and α1β3γ2 receptors by this compound at various concentrations (3 µM, 10 µM, and 30 µM) showed statistically significant differences (p < 0.05, p < 0.001, and p < 0.01, respectively) jneurosci.org.

Table 1: Potentiation of GABA-Induced Chloride Currents by this compound at Different Concentrations and Receptor Subtypes

| Receptor Subtype | This compound Concentration | GABA Concentration | Potentiation (% of Control Current) | Number of Experiments (n) |

| α1β3 | 30 µM | EC3 | 615 ± 61% | 5 |

| α1β3γ2 | 30 µM | EC3 | 660 ± 49% | 5 |

| α1β3 | 30 µM | EC20 | 262 ± 5% | 4 |

| α1β3γ2 | 30 µM | EC20 | 349 ± 22% | 6 |

Note: Data represents mean ± SEM. Potentiation values for α1β3 and α1β3γ2 at GABA EC20 were significantly different (p < 0.05). This compound stimulation of α1β3 and α1β3γ2 receptors at GABA EC3 or EC20 was significantly different at 3 µM (p < 0.05), 10 µM (p < 0.001), and 30 µM (p < 0.01). jneurosci.org

Behavioral Phenotypes Associated with this compound Action

The dual pharmacological nature of this compound translates into distinct behavioral effects, particularly in models of anxiety and convulsions, and differentiates it from classical benzodiazepines.

This compound has been characterized as an anxiolytic pyrazoloquinoline nih.govcapes.gov.brjneurosci.org. Its anxiolytic actions are believed to be mediated, at least in part, via the benzodiazepine binding site of GABA(A) receptors containing α3 subunits nih.govjneurosci.org. In vivo studies have shown that this compound can elicit anti-anxiety effects at doses comparable to those of diazepam nih.govjneurosci.org. It has been profiled as a novel anxiomodulator possessing selective benzodiazepine agonist and antagonist properties scilit.comajpp.in. In behavioral assays, this compound has been observed to antagonize agonist-induced increases in ingestional responses, such as food, saline, and water consumption nih.govsigmaaldrich.cn. This contrasts with classical benzodiazepines, which typically enhance these behaviors nih.gov.

The anticonvulsant profile of this compound is complex and context-dependent. In one study, this compound administered orally at 100 mg/kg provided a 30% protection against pentylenetetrazole-induced convulsions in rats jneurosci.org. However, other research indicated that this compound did not exhibit direct antipentylenetetrazole activity in mice nih.govresearchgate.net. A key finding is its ability to block the anticonvulsant effect of diazepam against pentylenetetrazole-induced seizures at doses that correlate with its inhibition of in vivo [3H]flunitrazepam binding nih.govresearchgate.netnih.gov. This suggests an antagonistic role against benzodiazepine-mediated anticonvulsant effects. Due to its action at the α+/β− low-affinity site, this compound and similar compounds are considered to have potential clinical relevance for long-term epilepsy treatment, as they may interact with a broader range of GABA(A) receptor subtypes mdpi.comcapes.gov.brmdpi.com.

This compound exhibits several key distinctions from classical benzodiazepines in behavioral assays, reflecting its unique molecular mechanism. While classical benzodiazepines primarily act as positive allosteric modulators at the α+γ− interface, this compound acts as an antagonist at this high-affinity benzodiazepine binding site at nanomolar concentrations nih.govresearchgate.netcapes.gov.brjneurosci.org. Its positive allosteric modulation occurs at the distinct α+/β− interface, typically at micromolar concentrations nih.govcapes.gov.brunivie.ac.atjneurosci.org.

Behaviorally, this compound differentiates itself in tests of ingestional behavior; unlike benzodiazepine partial agonists that enhance food and fluid intake, this compound does not, but rather antagonizes agonist-induced increases in these responses nih.govsigmaaldrich.cn. Furthermore, in tests assessing muscle incoordination, this compound (0.3-10 mg/kg i.p.) did not affect performance on the rotarod, but it produced dose-related parallel shifts to the right in the diazepam dose-effect curve, indicating its antagonistic effect on diazepam's motor impairment jneurosci.orgnih.gov. This antagonistic action also extends to the anticonvulsant effects of diazepam nih.govresearchgate.netnih.gov. Thus, this compound is characterized by a profile that includes selective benzodiazepine agonist (via α+/β− site) and antagonist (via classical benzodiazepine site) properties, setting it apart from traditional benzodiazepines scilit.comajpp.in.

V. Methodological Approaches in Cgs 9895 Research

In Vitro Electrophysiological Techniques

Electrophysiological techniques are fundamental to understanding the functional impact of compounds like CGS 9895 on ion channels and receptors. These methods allow for the direct measurement of ion currents modulated by ligand binding.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus laevis Oocytes

The two-electrode voltage clamp (TEVC) technique is a widely utilized electrophysiological method for studying the properties of electrogenic membrane proteins, particularly ion channels, in large cells such as Xenopus laevis oocytes researchgate.netnih.govnpielectronic.com. This technique involves impaling the oocyte with two intracellular electrodes: one to sense the membrane potential (voltage electrode) and another to inject current (current electrode) to maintain the membrane potential at a desired value while recording the resulting membrane current researchgate.netnih.gov.

In this compound research, TEVC electrophysiology in Xenopus laevis oocytes has been instrumental in characterizing its modulation of GABAA receptors. Studies have shown that this compound acts as a positive allosteric modulator, enhancing GABA-induced chloride currents through GABAA receptors expressed in these oocytes nih.govnih.govnih.govcapes.gov.brnih.govmq.edu.au. Notably, this compound has been observed to act as a null modulator (antagonist) at the high-affinity benzodiazepine (B76468) binding site at nanomolar concentrations nih.govnih.govnih.gov. However, at micromolar concentrations, it elicits a significant enhancement of GABA-induced currents via a distinct binding site, an effect that cannot be inhibited by the benzodiazepine site antagonist Ro 15-1788 nih.govnih.gov. The modulatory effect of this compound has been found to be dependent on the specific α and β subunit types that form the receptor interface capes.gov.brnih.govmq.edu.au. Investigations into structural analogues of this compound using TEVC have identified compounds with both higher efficacy and potency in stimulating GABA-induced currents via the α1+/β3- binding site, as well as compounds acting as null modulators at this same site nih.gov. For instance, compound 6d was shown to reduce the potentiation of GABA-induced Cl- currents by this compound in α1β2 GABAA receptors mdpi.comresearchgate.net.

Patch-Clamp Recordings for Single-Channel and Macroscopic Current Analysis

Patch-clamp techniques are another crucial set of electrophysiological methods used to investigate ion channel activities, allowing for the analysis of both single-channel and macroscopic currents nih.govnih.govnih.gov. While the provided information primarily highlights the use of two-electrode voltage clamp for this compound, patch-clamp recordings are broadly applied in GABAA receptor pharmacology to delve into the kinetics, conductance, and modulatory effects of ligands on specific ion channels nih.govnih.govnih.gov. Although specific detailed findings for this compound using single-channel or macroscopic current analysis via patch-clamp were not explicitly detailed in the provided search results, the technique is a standard for understanding the precise mechanisms of receptor modulation at a higher resolution than TEVC.

Molecular Biology and Mutagenesis Studies

Molecular biology and mutagenesis studies are vital for dissecting the specific amino acid residues and structural domains involved in ligand-receptor interactions, providing insights into the molecular determinants of drug action.

Site-Directed Mutagenesis for Probing Ligand-Receptor Interactions

Site-directed mutagenesis is a powerful molecular biology technique that enables researchers to introduce specific point mutations into a gene encoding a receptor protein nih.govresearchgate.netresearchgate.net. By altering individual amino acid residues, scientists can probe their roles in ligand binding, receptor assembly, and functional modulation. This method has been extensively applied in this compound research to identify key residues crucial for its interaction with GABAA receptors.

A significant finding from site-directed mutagenesis studies is the identification of the α1 Y209 residue, located at the α+/β- interface of the GABAA receptor, as a key determinant for this compound modulation nih.govresearchgate.netnih.govresearchgate.net. Mutations at this residue have been shown to impact this compound's modulatory effects nih.govnih.gov. Furthermore, studies have demonstrated that it is possible to introduce a high-affinity binding site for this compound into αβ3 receptors by introducing only four specific mutations, allowing these modified receptors to be modulated by pyrazoloquinolinones but not by diazepam researchgate.net. Mutational analysis has also suggested that the extracellular domain (ECD) α+/β- interface is not the sole contributor to this compound's efficacy, with additional modulatory sites in the transmembrane domain (TMD) also influencing its effects frontiersin.orgmdpi.com.

Substituted Cysteine Accessibility Method (SCAM) for Binding Site Mapping

The Substituted Cysteine Accessibility Method (SCAM) is a combined chemical and genetic approach employed to map the accessibility of residues within a protein structure, particularly within ion channels or binding sites researchgate.netnih.govnih.gov. This method involves replacing specific amino acids with cysteine residues, which can then be covalently modified by sulfhydryl-reactive reagents, such as methanethiosulfonate (B1239399) ethylamine (B1201723) (MTSEA-biotin) nih.govnih.govresearchgate.netnih.govjneurosci.org. Changes in receptor function upon covalent modification indicate that the introduced cysteine, and thus the original residue, is accessible within the binding pocket.

Computational Chemistry and Molecular Modeling Techniques

Computational chemistry and molecular modeling techniques play an increasingly important role in drug discovery and understanding ligand-receptor interactions by providing atomic-level insights and predicting molecular behavior. These methods include molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies researchgate.netnih.govnih.govfrontiersin.orgokayama-u.ac.jp.

In the context of this compound research, computational approaches have been used to predict binding modes, analyze conformational changes, and establish structure-activity relationships. Homology models of GABAA receptors serve as structural templates for these computational studies and guide mutagenesis experiments researchgate.netjneurosci.orgfrontiersin.org. Molecular docking studies have been performed for this compound and its analogues at various GABAA receptor binding sites, including the extracellular α1+/β3- and α6+/β3- interfaces, suggesting that pyrazoloquinolinones can interact with their binding sites through diverse binding modes nih.govfrontiersin.orgresearchgate.net.

Furthermore, pharmacophore matching studies and docking simulations have been employed to investigate the putative binding and mechanism of action of this compound at different GABAA receptor sites, such as the extracellular α+/γ- (site 1), extracellular α+/β- (site 2), and transmembrane β+/α- (site 3) interfaces mdpi.com. A structure-based workflow integrating ligand bioactivity information with docking poses has been applied to define comprehensive binding hypotheses for pyrazoloquinolinones, including this compound, at the α1+/β3- interface frontiersin.org. These computational efforts have revealed that predicted binding modes for this compound at the α1+/γ2- interface show strong coherence with those at the homologous α1+/β3- interface, further validating the models frontiersin.org. Molecular modeling, including docking and minimization of ligand-receptor complexes, has also been used to classify ligands based on their pharmacological profiles researchgate.net.

Vi. Future Research Directions and Translational Implications

Advancing the Development of Highly Subtype-Selective GABA(A) Receptor Modulators

The development of drugs that can selectively target specific GABA(A) receptor subtypes is a major goal in neuropharmacology, as different subtypes mediate distinct physiological and behavioral effects. nih.gov CGS 9895 and its subsequent analogues represent the first prototypes of drugs that achieve benzodiazepine-like positive allosteric modulation through the α+/β- interface. nih.govnih.gov This is a significant departure from classical benzodiazepines, which act at the α+/γ- interface. frontiersin.orgnih.gov

Research into structural analogues of this compound has demonstrated that the pyrazoloquinolinone scaffold can be modified to achieve remarkable functional selectivity. nih.govnih.gov Studies involving the expression of recombinant GABA(A) receptor subtypes in Xenopus laevis oocytes have been pivotal. In one such study, 16 analogues of this compound were investigated, revealing compounds with significant functional selectivity for the α6β3γ2 receptor subtype, while acting as null modulators at other subtypes. nih.govnih.gov This is particularly noteworthy as the α6 subunit is primarily expressed in the cerebellum, suggesting that selective modulators could offer targeted therapeutic action with fewer off-target effects. The discovery of these selective modulators provides a valuable tool for probing the function of α6-containing receptors and may lead to new therapeutic strategies. nih.gov

Exploring the Therapeutic Potential of α+/β- Interface Ligands for Neurological Disorders

Investigating Allosteric Coupling Mechanisms and Ligand Promiscuity

Further complicating the picture, evidence suggests that this compound may possess additional modulatory sites. Studies have indicated that besides the extracellular α+/β- interface, this compound also has modulatory effects at sites within the transmembrane domain of the GABA(A) receptor, potentially at each of the five subunit interfaces. unibe.chnih.gov This suggests a highly complex interaction with the receptor protein, where the compound can influence channel gating through multiple allosteric sites. Understanding the coupling between these different sites is a critical area of ongoing research. For example, it has been explored whether the this compound binding site overlaps with that of other modulators like flurazepam, which is also hypothesized to act at the α+/β- interface, with some studies showing partial inhibition. nih.govnih.gov

Unanswered Questions and Emerging Research Avenues for this compound and its Analogues

Despite the significant progress made, several questions regarding this compound and its analogues remain, paving the way for future research.

Another key research avenue is to further delineate the structural determinants of subtype selectivity. While analogues with α6- and β1-preference have been identified, the precise amino acid residues within the α+/β- interface of different subunit combinations that confer this selectivity need to be fully mapped. nih.govresearchgate.net This knowledge is essential for the rational design of next-generation modulators with highly specific therapeutic profiles.

Finally, the translational potential of α+/β- interface ligands needs to be systematically explored. This will involve preclinical studies to assess the in vivo efficacy and behavioral pharmacology of lead compounds in models of epilepsy, anxiety, and other neurological disorders. A deeper understanding of the functional consequences of modulating specific αβ-containing receptor populations will be crucial for identifying the most promising clinical applications for this novel class of GABA(A) receptor modulators.

Interactive Data Table: Modulation of GABA(A) Receptor Subtypes by this compound

The following table summarizes the modulatory effects of this compound on GABA-induced currents in various recombinant GABA(A) receptor subtypes. The enhancement is typically measured at a specific concentration of this compound and a low (EC3-EC20) concentration of GABA to assess positive allosteric modulation.

Q & A

Q. Screening Workflow :

Primary Screen : α1β3γ2 and α1β3 receptors.

Secondary Validation : Subtype panels (e.g., α2β3, α5β3) .

What experimental design principles ensure reliable detection of this compound’s low-potency PAM effects?

Q. Methodological Focus

- Receptor Selection : Use α1β3 receptors to avoid BZD-site interference.

- GABA EC20 Standardization : Pre-test GABA EC20 for each receptor batch to normalize potentiation baselines .

- Negative Controls : Include Ro15-1788 to confirm BZD-site independence .

How can researchers analyze the multi-site modulation of this compound at transmembrane domain interfaces?

Advanced Research Question

this compound binds extracellular α+β- and transmembrane sites:

- Approach :

What statistical methods are appropriate for resolving subtype-specific modulation data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.